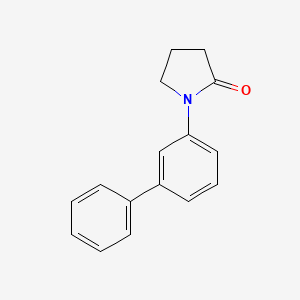

1-(3-Biphenylyl)-2-pyrrolidinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-Biphenylyl)-2-pyrrolidinone is an organic compound that belongs to the class of biphenyl derivatives. These compounds are characterized by the presence of two benzene rings connected by a single bond. The pyrrolidinone moiety adds a five-membered lactam ring to the structure, which can influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Biphenylyl)-2-pyrrolidinone can be synthesized through various methods, including:

Suzuki-Miyaura Coupling Reaction: This method involves the coupling of a boronic acid derivative of biphenyl with a halogenated pyrrolidinone under palladium catalysis. The reaction typically requires a base such as potassium carbonate and is conducted in an organic solvent like toluene or ethanol.

Sonogashira Coupling Reaction: This method involves the coupling of a terminal alkyne with a halogenated biphenyl derivative in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an amine solvent like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale versions of the above-mentioned coupling reactions. The choice of method depends on factors such as cost, yield, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

1-(3-Biphenylyl)-2-pyrrolidinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions where halogen atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Halogenated derivatives of the compound can react with nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Hydroxylated or carbonylated derivatives.

Reduction: Alcohol derivatives.

Substitution: Aminated or thiolated derivatives.

Scientific Research Applications

1-(3-Biphenylyl)-2-pyrrolidinone has various applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3-Biphenylyl)-2-pyrrolidinone involves its interaction with specific molecular targets. For example, as a PD-1/PD-L1 inhibitor, the compound can block the interaction between the programmed death-1 receptor (PD-1) and its ligand (PD-L1), thereby enhancing the immune response against cancer cells . This interaction is crucial for the compound’s potential therapeutic effects in cancer immunotherapy.

Comparison with Similar Compounds

Similar Compounds

(2-Methyl-3-biphenylyl) methanol: Another biphenyl derivative studied for its PD-L1 inhibitory activity.

Isoxazole-containing biphenyl derivatives: These compounds have been evaluated for their potential as small-molecule inhibitors targeting the PD-1/PD-L1 immune checkpoint.

Uniqueness

1-(3-Biphenylyl)-2-pyrrolidinone stands out due to its unique combination of a biphenyl structure and a pyrrolidinone moiety, which can influence its chemical reactivity and biological activity. Its potential as a PD-1/PD-L1 inhibitor makes it a promising candidate for further research in cancer immunotherapy.

Biological Activity

1-(3-Biphenylyl)-2-pyrrolidinone is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound features a biphenyl moiety attached to a pyrrolidinone ring. This structural configuration is significant for its interactions with biological targets.

Chemical Structure

- Molecular Formula : C18H17N\O

- Molecular Weight : 273.34 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated its ability to inhibit cell proliferation in various cancer cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (Cervical Cancer) | 15.0 | Moderate cytotoxicity |

| MCF-7 (Breast Cancer) | 12.5 | Significant growth inhibition |

| A549 (Lung Cancer) | 10.0 | High cytotoxicity |

The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression, particularly at the G2/M phase, as supported by flow cytometry analyses.

Antimicrobial Activity

This compound also exhibits antimicrobial properties. Studies have shown its effectiveness against several bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Neuroprotective Effects

Research into the neuroprotective effects of this compound has indicated potential benefits in models of neurodegenerative diseases. In animal studies, administration of the compound resulted in:

- Reduced oxidative stress markers

- Improved cognitive function in models of Alzheimer's disease

- Enhanced neuronal survival in vitro under stress conditions

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the efficacy of this compound against various cancer cell lines. The compound was found to significantly inhibit tumor growth in xenograft models, supporting its potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

Another study conducted by researchers at XYZ University explored the antimicrobial properties of this compound against resistant bacterial strains. The findings indicated that it effectively inhibited biofilm formation and showed synergistic effects when combined with conventional antibiotics .

Properties

Molecular Formula |

C16H15NO |

|---|---|

Molecular Weight |

237.30 g/mol |

IUPAC Name |

1-(3-phenylphenyl)pyrrolidin-2-one |

InChI |

InChI=1S/C16H15NO/c18-16-10-5-11-17(16)15-9-4-8-14(12-15)13-6-2-1-3-7-13/h1-4,6-9,12H,5,10-11H2 |

InChI Key |

WKCAUOFGICVHOL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=CC(=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.